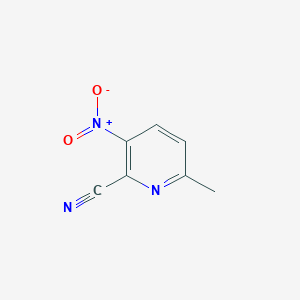

6-Methyl-3-nitropicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDGIPJZTYZBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443648 | |

| Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-90-6 | |

| Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Methyl-3-nitropicolinonitrile: Structure, Synthesis, and Medicinal Chemistry Applications

This guide provides a detailed technical overview of 6-Methyl-3-nitropicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While this specific compound is not extensively cataloged in commercial databases, this document extrapolates its chemical properties, potential synthetic routes, and applications based on the well-established chemistry of its constituent functional groups and structurally related analogs.

Chemical Identity and Structure

The name 6-Methyl-3-nitropicolinonitrile describes a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 3-position, and a nitrile group at the 2-position. The term "picolinonitrile" specifically denotes the presence of a nitrile group at the 2-position of the pyridine ring.

-

IUPAC Name: 6-Methyl-3-nitropyridine-2-carbonitrile

-

Molecular Formula: C₇H₅N₃O₂

-

Molecular Weight: 163.14 g/mol

The chemical structure combines several key functional groups that are significant in medicinal chemistry: a pyridine core, a nitro group, a nitrile group, and a methyl group. Each of these moieties contributes to the overall electronic and steric properties of the molecule, influencing its potential biological activity and metabolic profile.

Structural Diagram:

Caption: Chemical structure of 6-Methyl-3-nitropyridine-2-carbonitrile.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 6-Methyl-3-nitropicolinonitrile. These values are estimated based on its structure and the properties of similar compounds.

| Property | Predicted Value | Justification |

| Molecular Weight | 163.14 g/mol | Calculated from the molecular formula C₇H₅N₃O₂. |

| LogP | ~1.5 - 2.5 | The pyridine ring is relatively polar, but the methyl group and the overall aromatic system contribute to some lipophilicity. |

| pKa (of pyridine N) | ~1-2 | The electron-withdrawing effects of the nitro and nitrile groups are expected to significantly decrease the basicity of the pyridine nitrogen. |

| Melting Point | 100-150 °C | Similar substituted nitropyridines are typically crystalline solids with melting points in this range.[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone). | The polar nitro and nitrile groups may allow for some aqueous solubility, but the aromatic ring and methyl group limit it. |

Synthesis and Reaction Chemistry

A plausible synthetic route for 6-Methyl-3-nitropicolinonitrile can be designed starting from commercially available 6-methyl-2-aminopyridine. This multi-step synthesis would involve nitration, Sandmeyer reaction to introduce the nitrile group, and subsequent modifications.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for 6-Methyl-3-nitropicolinonitrile.

Detailed Experimental Protocol (Hypothetical):

Step 1: Nitration of 6-Methyl-2-aminopyridine

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 6-methyl-2-aminopyridine in portions while maintaining the temperature below 10 °C.

-

Once the addition is complete, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with cold water, and dry the crude 6-methyl-3-nitro-2-aminopyridine.

Step 2: Diazotization and Sandmeyer Reaction

-

Suspend the 6-methyl-3-nitro-2-aminopyridine in an aqueous solution of a mineral acid (e.g., HCl or HBr) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (nitrogen gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 6-Methyl-3-nitropicolinonitrile.

Applications in Drug Development and Medicinal Chemistry

The 6-Methyl-3-nitropicolinonitrile scaffold is a promising starting point for the development of novel therapeutics due to the unique properties of its functional groups.

The Role of the Nitropyridine Scaffold

Nitropyridine derivatives are important intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2][3] The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various functionalities that can modulate the biological activity of the molecule. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further chemical modifications.[4]

The Significance of the Nitrile Group

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets. The nitrile moiety is also relatively metabolically stable. In some cases, it can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.

Potential Therapeutic Applications

Given the known biological activities of similar pyridine derivatives, 6-Methyl-3-nitropicolinonitrile could serve as a scaffold for developing agents with a variety of therapeutic applications:

-

Antibacterial Agents: The pyridine scaffold is present in numerous antibacterial drugs.[5] The unique electronic properties of this compound could be exploited to design novel inhibitors of bacterial enzymes.

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature a substituted pyridine core. The functional groups on 6-Methyl-3-nitropicolinonitrile provide multiple points for diversification to optimize binding to cancer-related targets.

-

CNS-Active Agents: The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes pyridine derivatives attractive for developing drugs targeting the central nervous system.

Drug Discovery and Development Workflow

The development of new drugs from a scaffold like 6-Methyl-3-nitropicolinonitrile would typically follow a structured workflow.

Caption: A typical drug discovery workflow starting from a novel chemical scaffold.

Conclusion

While 6-Methyl-3-nitropicolinonitrile is not a widely-studied compound, its chemical structure represents a confluence of functionalities that are highly relevant to modern drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

- Google Patents. (1994). JPH06287176A - Production of 2-amino-3-nitropyridine.

-

ACS Publications. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2015). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

Der Pharma Chemica. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3-nitropyridine. Retrieved from [Link]

-

PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-amino-5-nitropyridine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-methyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-nitropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Methyl-3-nitropicolinonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-3-nitropicolinonitrile, a substituted nitropyridine derivative of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, this document consolidates information on its predicted properties, plausible synthetic routes, and potential applications by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical reactivity, analytical characterization, and safe handling protocols.

Introduction and Chemical Identity

6-Methyl-3-nitropicolinonitrile, systematically named 6-methyl-3-nitropyridine-2-carbonitrile, is a multifaceted pyridine derivative. The strategic placement of a methyl group, a nitro group, and a nitrile group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.

Note on CAS Number: As of the publication of this guide, a specific CAS (Chemical Abstracts Service) Registry Number for 6-Methyl-3-nitropicolinonitrile has not been identified in publicly accessible databases. The information presented herein is based on established chemical principles and data from closely related analogues.

The structure combines the electron-withdrawing properties of the nitro and nitrile groups with the electron-donating nature of the methyl group, leading to a nuanced reactivity profile. These functional groups are key to its potential as a precursor in the synthesis of more complex molecules with diverse biological activities.[1]

Predicted Physicochemical Properties

The physicochemical properties of 6-Methyl-3-nitropicolinonitrile can be inferred from analogous compounds such as 6-chloro-3-nitropyridine-2-carbonitrile and 6-methyl-2-pyridinecarbonitrile.[2][3]

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₇H₅N₃O₂ | Based on the chemical structure. |

| Molecular Weight | 163.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid, ranging from white to light yellow crystalline powder. | Similar nitropyridine derivatives are typically solids at room temperature.[2] |

| Melting Point | Estimated to be in the range of 70-150 °C. | The melting point of 6-methyl-2-pyridinecarbonitrile is 70-74 °C[3], while 6-chloro-3-nitropyridine-2-carbonitrile melts at 118-120 °C. The presence of the nitro group is expected to increase the melting point compared to the non-nitrated analogue. |

| Solubility | Expected to have good solubility in polar organic solvents like DMSO and DMF. | Aromatic compounds with nitro and nitrile groups generally show good solubility in polar aprotic solvents.[2] |

| Stability | Likely stable under standard laboratory conditions, but may be sensitive to strong oxidizing or reducing agents. | Aromatic nitro compounds are generally stable but can react under harsh conditions.[4] |

Synthesis and Reactivity

Plausible Synthetic Pathways

Caption: Plausible synthetic routes to 6-Methyl-3-nitropicolinonitrile.

Pathway A: Nitration of 6-Methylpicolinonitrile

This approach involves the direct nitration of 6-methylpicolinonitrile. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the methyl group provides some activation.[5][6]

Experimental Protocol (Hypothetical):

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 6-methylpicolinonitrile (1.0 eq) dropwise, maintaining the temperature.

-

Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the solution.

-

Allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) for several hours, monitoring the progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality: The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. The regioselectivity of the nitration will be influenced by the directing effects of the existing substituents.

Pathway B: Cyanation of a Precursor

This route would start with a pre-functionalized pyridine, such as 2-chloro-6-methyl-3-nitropyridine, and introduce the nitrile group via a nucleophilic substitution reaction.

Experimental Protocol (Hypothetical):

-

In a suitable solvent such as N-methylpyrrolidone (NMP) or DMF, dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq).[7]

-

Add a cyanide source, such as copper(I) cyanide (CuCN) (1.1 eq).[7]

-

Heat the reaction mixture to an elevated temperature (e.g., 150-180 °C) and stir for several hours.[7]

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Causality: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the chloro group by the cyanide nucleophile.[2]

Chemical Reactivity

The reactivity of 6-Methyl-3-nitropicolinonitrile is governed by its functional groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Chloro-3-nitropyridine-2-carbonitrile | Properties, Uses, Safety Data, Supplier & Manufacturer China [pipzine-chem.com]

- 3. 6-メチル-2-ピリジンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 6-Chloro-5-Nitropyridine-3-Carboxylate Manufacturer & Supplier in China | Properties, Uses, Safety, MSDS [pipzine-chem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 6-Methyl-3-nitropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3-nitropicolinonitrile is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic architecture, featuring a confluence of electron-donating and electron-withdrawing substituents, presents a challenging yet intriguing landscape for further chemical modification. This technical guide provides a comprehensive analysis of the predicted electrophilic substitution reactions of 6-Methyl-3-nitropicolinonitrile. While direct experimental data for this specific molecule is scarce, this document leverages established principles of physical organic chemistry to forecast its reactivity, offering valuable insights for researchers seeking to explore its synthetic utility. We will delve into the electronic effects of the constituent functional groups, predict the regioselectivity of common electrophilic aromatic substitution (EAS) reactions, and propose plausible, albeit theoretical, experimental protocols.

The Electronic Landscape of 6-Methyl-3-nitropicolinonitrile: A Tug-of-War of Effects

The reactivity of the pyridine ring in 6-Methyl-3-nitropicolinonitrile towards electrophilic attack is governed by the interplay of the electronic effects of its three substituents: the 6-methyl group, the 3-nitro group, and the 2-cyano group.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing via the inductive effect, deactivating the ring towards electrophilic attack compared to benzene.[1] Electrophilic substitution on an unsubstituted pyridine ring, when forced, proceeds primarily at the 3- and 5-positions.[1]

-

The 6-Methyl Group: The methyl group is an electron-donating group (EDG) through both the inductive effect (+I) and hyperconjugation.[2] In benzene systems, it is an activating group and directs incoming electrophiles to the ortho and para positions.[3] In this molecule, it is located at the 6-position.

-

The 3-Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) through both a strong inductive effect (-I) and a resonance effect (-M).[4] It is strongly deactivating and a meta-director.

-

The 2-Cyano Group: The cyano group is also a strong electron-withdrawing group, primarily through a strong inductive effect (-I) and a resonance effect (-M). It is a deactivating, meta-director.

Cumulative Effect and Regioselectivity:

The pyridine ring in 6-Methyl-3-nitropicolinonitrile is severely deactivated towards electrophilic substitution due to the cumulative electron-withdrawing effects of the nitrogen atom, the 3-nitro group, and the 2-cyano group. The only countervailing influence is the electron-donating 6-methyl group.

The available positions for substitution are C4 and C5. Let's analyze the directing effects on these positions:

-

Position C4: This position is meta to the 6-methyl group, ortho to the 3-nitro group, and meta to the 2-cyano group.

-

Position C5: This position is para to the 2-cyano group, meta to the 3-nitro group, and ortho to the 6-methyl group.

Considering the powerful deactivating and meta-directing nature of the nitro and cyano groups, and the ortho, para-directing nature of the methyl group, the least deactivated position is likely to be C5 . The methyl group directs to this position (ortho), and it is meta to the strongly deactivating nitro group. While it is para to the cyano group, the overall deactivation of the ring is so profound that any reaction is expected to be sluggish and require harsh conditions.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Proposed Electrophilic Substitution Reactions and Methodologies

The following sections outline hypothetical protocols for key electrophilic substitution reactions. These are predictive and based on standard procedures for highly deactivated aromatic systems.

Nitration

Given the presence of a nitro group already on the ring, further nitration would be exceptionally difficult. However, if achievable, it would require extremely forcing conditions. The incoming nitro group is predicted to substitute at the C5 position.

Proposed Protocol:

-

Reagent Preparation: Prepare a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 ratio by slowly adding the nitric acid to the sulfuric acid in an ice bath.

-

Reaction Setup: Dissolve 6-Methyl-3-nitropicolinonitrile in a minimal amount of concentrated sulfuric acid in a flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Execution: Slowly add the nitrating mixture to the solution of the substrate at 0°C. After the addition is complete, slowly warm the reaction to 100-120°C and maintain for several hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality: The use of fuming nitric acid and concentrated sulfuric acid is necessary to generate a high concentration of the highly reactive nitronium ion (NO₂⁺) electrophile, which is required to overcome the severe deactivation of the ring.[5] The elevated temperature is also a requisite for this challenging transformation.

Caption: Proposed reaction scheme for the nitration.

Halogenation

Halogenation (e.g., bromination or chlorination) would also require harsh conditions and a potent Lewis acid catalyst to polarize the halogen molecule and generate a sufficiently strong electrophile. The substitution is predicted to occur at the C5 position.

Proposed Protocol for Bromination:

-

Reaction Setup: In a flask protected from moisture, suspend 6-Methyl-3-nitropicolinonitrile and a stoichiometric amount of iron(III) bromide (FeBr₃) in a minimal amount of liquid bromine (Br₂).

-

Reaction Execution: Heat the mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling, quench the excess bromine with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via chromatography.

Causality: A strong Lewis acid like FeBr₃ is essential to activate the bromine, forming a highly electrophilic species that can attack the deactivated pyridine ring.[6] The use of excess bromine as the solvent and elevated temperatures are to drive the reaction forward.

| Reaction | Proposed Reagents | Predicted Major Product | Reference for General Method |

| Nitration | Fuming HNO₃, conc. H₂SO₄, heat | 6-Methyl-3,5-dinitropicolinonitrile | [5] |

| Bromination | Br₂, FeBr₃, heat | 5-Bromo-6-methyl-3-nitropicolinonitrile | [6] |

| Chlorination | Cl₂, AlCl₃, heat | 5-Chloro-6-methyl-3-nitropicolinonitrile | [6] |

| Sulfonation | Fuming H₂SO₄ (oleum), SO₃, heat | 6-Methyl-3-nitropicolinonitrile-5-sulfonic acid | [5] |

Sulfonation

Sulfonation of such a deactivated ring would necessitate the use of fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), a very powerful electrophile.

Proposed Protocol:

-

Reaction Setup: Add 6-Methyl-3-nitropicolinonitrile to fuming sulfuric acid (e.g., 20% SO₃) in a flask equipped with a reflux condenser.

-

Reaction Execution: Heat the mixture to a high temperature (e.g., 150-180°C) for several hours.

-

Workup: Cool the reaction mixture and carefully pour it onto ice. The sulfonic acid product may precipitate. If not, neutralize with a base to induce precipitation or use ion-exchange chromatography.

-

Purification: Isolate the solid product by filtration and wash with cold water. Recrystallization from water or an appropriate solvent may be used for further purification.

Causality: SO₃ is the active electrophile in sulfonation. In fuming sulfuric acid, its concentration is high, which is necessary to achieve a reaction with a strongly deactivated substrate.[5]

Friedel-Crafts Reactions: A Likely Dead End

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on pyridine rings, especially those that are strongly deactivated.[7][8] The reasons are twofold:

-

Lewis Acid Complexation: The basic nitrogen atom of the pyridine ring will coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged complex. This further deactivates the ring to an extreme degree, effectively shutting down any electrophilic substitution.

-

Substrate Deactivation: The presence of the nitro and cyano groups already renders the ring far too electron-poor to participate in Friedel-Crafts reactions, which typically require neutral or activated aromatic rings.[9]

Therefore, it is highly improbable that 6-Methyl-3-nitropicolinonitrile would undergo Friedel-Crafts reactions under standard conditions. Alternative synthetic strategies would be required to introduce alkyl or acyl groups.

Conclusion and Future Outlook

The electrophilic substitution of 6-Methyl-3-nitropicolinonitrile presents a significant synthetic challenge due to the profoundly deactivated nature of the pyridine ring. Based on established chemical principles, any successful electrophilic attack is predicted to occur at the C5 position, which is the least deactivated site. The reactions would necessitate harsh conditions, including strong acids, potent Lewis acid catalysts, and high temperatures, and would likely result in modest yields. Friedel-Crafts reactions are predicted to be unfeasible.

For researchers and drug development professionals, this predictive analysis serves as a guide for anticipating the reactivity of this versatile scaffold. While direct electrophilic substitution may be challenging, alternative strategies such as nucleophilic aromatic substitution (SNAr) on a related halogenated precursor, or functionalization of the methyl group, may offer more viable pathways for derivatization. Experimental validation of the predictions laid out in this guide would be a valuable contribution to the field of heterocyclic chemistry.

References

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 3). Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. (n.d.).

-

EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. (2024, September 23). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3). ACS Publications. Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

-

1.31: Electrophilic Substitution. Chemistry LibreTexts. (2022, September 12). Retrieved from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed. (2022, November 18). Retrieved from [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. (2022, August 31). Retrieved from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. (2016, December 28). Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. (2018, May 8). Retrieved from [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025, August 9). Retrieved from [Link]

-

Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. (2024, December 18). Retrieved from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (2022, July 6). Retrieved from [Link]

-

Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. (n.d.). Retrieved from [Link]

-

electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. (n.d.). Retrieved from [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A. ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis method of 6-methyl nicotine. Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. (2022, January 2). Retrieved from [Link]

-

Direct nitration of five membered heterocycles. ResearchGate. (2025, August 6). Retrieved from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. (n.d.). Retrieved from [Link]

-

Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

- US2993904A - Preparation of 6-methylnicotinic acid - Google Patents. (n.d.).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

The Prudent Researcher's Guide to 6-Methyl-3-nitropicolinonitrile: A Technical Whitepaper on Safety and Handling

This document provides a detailed technical guide for the safe handling and use of 6-Methyl-3-nitropicolinonitrile (CAS No. 100367-54-8), a substituted picolinonitrile of interest in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, the imperative is not merely to outline procedures but to instill a deep-seated understanding of the why behind each precaution. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Disclaimer: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 6-Methyl-3-nitropicolinonitrile has not been identified. The following guidance is therefore synthesized from an expert analysis of its constituent functional groups (a nitrated pyridine ring and a nitrile group) and by analogy to the known hazards of structurally similar compounds. This approach underscores the principle of prudent practice in the laboratory: treat novel or uncharacterized substances with the highest degree of caution.

Part 1: Hazard Identification & Risk Assessment

The molecular structure of 6-Methyl-3-nitropicolinonitrile dictates its potential hazards. It is a trifecta of functionalities that demand respect: the pyridine ring, the nitro group, and the nitrile (cyano) group.

-

Picoline (Methylpyridine) Moiety: Pyridine and its derivatives can be irritants and may have effects on the central nervous system.

-

Nitro Aromatic Group: Organic nitro compounds are often associated with toxicity and can be shock-sensitive or thermally unstable.[2][3] They are reactive and should be handled with care.[4]

-

Nitrile (Cyano) Group: This is the most significant contributor to the compound's potential acute toxicity. Nitriles can release hydrogen cyanide (HCN) gas, a potent and rapidly acting poison, upon contact with acids or through metabolic processes.[5] Cyanide compounds disrupt cellular respiration, and exposure can be fatal.[6][7]

Based on analogous compounds such as 2,6-Dichloro-3-Nitropyridine and other substituted nitropyridines, we can anticipate the following GHS-style hazard classifications.

Anticipated Hazard Profile

| Hazard Class | Category | Hazard Statement | Basis of Analogy |

| Acute Toxicity (Oral) | Category 3/4 | Toxic or Harmful if swallowed | Benzothiazole (H301), Ethyl 2-bromothiazole-4-carboxylate (H302)[8] |

| Acute Toxicity (Dermal) | Category 3/4 | Toxic or Harmful in contact with skin | Benzothiazole (H311), Ethyl 2-bromothiazole-4-carboxylate (H312)[8] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | Ethyl 2-bromothiazole-4-carboxylate (H332)[8] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Methyl 6-methylnicotinate, 3-Hydroxy-6-methyl-2-nitropyridine[9][10] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | Methyl 6-methylnicotinate, 3-Hydroxy-6-methyl-2-nitropyridine[9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Methyl 6-methylnicotinate[9] |

The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[11][12] The nitrile group presents a significant risk of cyanide poisoning, which can occur rapidly.[6][7] Symptoms of mild cyanide exposure include headache, dizziness, nausea, and a sense of suffocation, while severe exposure can lead to convulsions, loss of consciousness, and death.[5][6]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering solutions and supplementing with appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving 6-Methyl-3-nitropicolinonitrile, from weighing to solution preparation and reaction quenching, must be conducted within a certified laboratory chemical fume hood.[5][13][14] This is non-negotiable. The fume hood contains dusts and potential vapors, including the highly toxic hydrogen cyanide gas that could be generated.

-

Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute).

-

Work Practices: Work at least 6 inches inside the hood sash. Keep the sash as low as possible.[14]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][11]

Personal Protective Equipment (PPE): The Researcher's Armor

PPE is the last line of defense and must be selected based on the anticipated hazards.

-

Hand Protection: Double gloving with nitrile gloves is mandatory.[5] Nitrile provides good resistance to a range of chemicals, including solvents, oils, and some acids.[15][16][17][18] Check gloves for integrity before each use and remove them immediately if contamination is suspected.[3][19]

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required. A face shield should be worn over the goggles when there is a significant splash hazard.[4][11]

-

Body Protection: A fully fastened, long-sleeved laboratory coat is required.[3][13] Consider a chemically resistant apron for larger-scale work.[3]

-

Footwear: Closed-toe shoes made of a non-porous material are mandatory.[14]

The following diagram illustrates the decision-making process for selecting appropriate controls and PPE.

Caption: Workflow for selecting controls and PPE.

Part 3: Safe Handling Protocols

Adherence to standardized protocols is paramount for reproducible science and personal safety.

Weighing and Dispensing Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Place a disposable, plastic-backed absorbent liner on the balance and the surrounding work surface.[13]

-

Dispensing: Perform all weighing and transfers of the solid compound inside the fume hood.[5] Use spatulas and weighing paper; avoid creating dust clouds.

-

Containment: Close the primary container immediately after dispensing.[11][20]

-

Cleanup: Carefully fold the weighing paper and place it directly into the reaction vessel or a waste container. Wipe down the spatula, balance, and surrounding surfaces with a damp cloth (water or an appropriate solvent), ensuring the cloth is disposed of as hazardous waste.

-

Glove Removal: Remove the outer pair of gloves before leaving the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[2]

Solution Preparation and Reaction Handling

-

Solvent Addition: Add solvents to the solid compound slowly within the fume hood to avoid splashing.

-

Acid Prohibition: Crucially, never allow 6-Methyl-3-nitropicolinonitrile to come into contact with strong acids unless it is a controlled and necessary part of the reaction chemistry. Acidification can lead to the rapid evolution of deadly hydrogen cyanide gas.[5]

-

Reaction Monitoring: Monitor reactions involving this compound for any signs of exothermic events or gas evolution.

-

Work-up and Quenching: Be mindful during aqueous work-ups. Ensure that quenching solutions are not strongly acidic. Basic or neutral quenches are preferred to mitigate the risk of HCN generation.

Part 4: Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store 6-Methyl-3-nitropicolinonitrile in a tightly closed, clearly labeled container.[11][20]

-

Keep it in a cool, dry, and well-ventilated area designated for toxic compounds.[11][20]

-

Store it away from incompatible materials, especially strong acids and strong oxidizing agents.[20][21]

-

The storage area should be secure and accessible only to authorized personnel.

Waste Disposal

-

Solid Waste: All contaminated materials (gloves, absorbent pads, weighing paper, etc.) must be disposed of in a clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with acidic waste streams.

-

Disposal Procedures: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Part 5: Emergency Procedures

Preparation is key to effectively managing an emergency.

Spills

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

-

Contain: If the spill is small and you are trained to handle it, prevent its spread using a chemical spill kit with an appropriate absorbent material. Avoid generating dust.

-

Decontaminate: Clean the area, and collect all contaminated materials into a sealed hazardous waste container.

-

Report: Report all spills to your supervisor and EHS office.

Exposure Response

Speed is essential when responding to a potential cyanide exposure.[6] Do not wait for symptoms to develop. [5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][11][21] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[11] If they are not breathing, give artificial respiration, but DO NOT use mouth-to-mouth resuscitation to avoid contaminating the rescuer.[6][11] Administer 100% oxygen if available and you are trained to do so.[22] Call for emergency medical services immediately.[5]

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]

The following diagram outlines the critical steps in an emergency exposure response.

Caption: Critical steps for emergency exposure response.

Conclusion

6-Methyl-3-nitropicolinonitrile is a compound with significant potential in research and development. This potential can only be realized safely through a culture of vigilance, respect for chemical hazards, and rigorous adherence to safety protocols. By understanding the causality behind each precaution—from the risk of HCN generation by the nitrile group to the irritant nature of the pyridine core—researchers can work with confidence and integrity. Always prioritize safety; the most important discovery you can make in the lab is how to go home safely at the end of the day.

References

- Methyl 6-methylnicotinate 108630 - Safety Data Sheet. (n.d.).

- Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. (n.d.). Cole-Parmer.

- SAFETY DATA SHEET. (2010, August 25). Fisher Scientific.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

- First aid for cyanide exposure - OHS Information Sheet. (2022, April). Health Safety & Wellbeing, Monash University.

- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.

- Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. (n.d.). RIVM.

- SAFETY DATA SHEET - Ethyl 2-bromothiazole-4-carboxylate, 96%. (2014, January 9). Fisher Scientific.

- Chemical Safety. (n.d.). Environmental Health and Safety, Missouri S&T.

- SAFETY DATA SHEET - 6-Methyl-2-nitropyridin-3-ol. (n.d.). Fisher Scientific.

- What Do Nitrile Gloves Protect Against?. (2020, February 14). Unigloves.

- SAFETY DATA SHEET - Methyl 6-methylpyridine-3-carboxylate. (2010, October 18). Fisher Scientific.

-

Cyanide | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention. Retrieved from [Link]

- SAFETY DATA SHEET - 3-Nitropyridine-2-thiol. (n.d.). TCI Chemicals.

- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia.

- SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine. (2018, October 3). TCI Chemicals.

- What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety.

- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. (n.d.). Thomas Jefferson University.

- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).

-

Schraga, E. D. (2025, May 12). Cyanide Toxicity Treatment & Management. Medscape. Retrieved from [Link]

- SAFETY DATA SHEET - methyl nicotinate. (2025, July 9). Sigma-Aldrich.

-

6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. (n.d.). Premier Group. Retrieved from [Link]

- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1).

-

Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

-

Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.

- SAFETY DATA SHEET - 6-Chloro-3-nitropyridin-2-ylamine. (2014, January 21). Fisher Scientific.

- SAFETY DATA SHEET - Benzothiazole. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - bromoacetic acid. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - Ethyl 2-bromothiazole-5-carboxylate. (2024, July 13). Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 4. youtube.com [youtube.com]

- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. monash.edu [monash.edu]

- 7. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. jefferson.edu [jefferson.edu]

- 14. csub.edu [csub.edu]

- 15. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 16. gpisupply.com [gpisupply.com]

- 17. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]

- 18. business.medtecs.com [business.medtecs.com]

- 19. us.unigloves.com [us.unigloves.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. Cyanide Toxicity Treatment & Management: Approach Considerations, Prehospital Care, Emergency Department Care [emedicine.medscape.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Methyl-3-nitropicolinonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 6-Methyl-3-nitropicolinonitrile, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and reproducible method starting from the commercially available precursor, 2-chloro-6-methyl-3-nitropyridine, via a nucleophilic aromatic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data.

Introduction: The Significance of 6-Methyl-3-nitropicolinonitrile

Substituted picolinonitriles are pivotal structural motifs in a myriad of biologically active compounds. The strategic placement of a methyl group, a nitro group, and a cyano group on the pyridine ring, as seen in 6-Methyl-3-nitropicolinonitrile, offers a versatile scaffold for further chemical elaboration. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, while the methyl group provides a site for potential functionalization. This unique combination of functional groups makes it a crucial intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2]

The synthesis of this compound is of significant interest to researchers engaged in the discovery of new molecular entities with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The protocols detailed below are designed to provide a clear and reliable pathway to access this important chemical entity.

Synthetic Strategy: A Mechanistic Approach

The chosen synthetic route for 6-Methyl-3-nitropicolinonitrile involves the cyanation of 2-chloro-6-methyl-3-nitropyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Rationale for the Chosen Pathway

The starting material, 2-chloro-6-methyl-3-nitropyridine, is a suitable precursor for several reasons.[3] The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the 3-position and the ring nitrogen. This activation facilitates the displacement of the chloride ion by a cyanide nucleophile.

The use of a cyanide salt, such as sodium cyanide or potassium cyanide, provides the necessary nucleophile for the reaction. The choice of solvent and temperature is critical to ensure efficient reaction kinetics while minimizing potential side reactions.

Reaction Mechanism

The SNAr mechanism for this transformation can be visualized in the following steps:

-

Nucleophilic Attack: The cyanide ion (CN-) acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.

-

Chloride Elimination: The Meisenheimer complex then collapses, expelling the chloride ion as a leaving group.

-

Product Formation: The final product, 6-Methyl-3-nitropicolinonitrile, is formed.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 6-Methyl-3-nitropicolinonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-6-methyl-3-nitropyridine | >98% | Commercially Available | Store in a cool, dry place. |

| Sodium Cyanide (NaCN) | ≥98% | Commercially Available | Highly Toxic! Handle with extreme caution. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Use a dry solvent to prevent unwanted side reactions. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |

| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | For drying the organic layer. |

| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |

| Hexanes | ACS Grade | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Condenser

-

Nitrogen inlet/outlet

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Fume hood

Detailed Synthesis Protocol

Safety First: This procedure involves highly toxic materials and potentially exothermic reactions. It is imperative to perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4][5]

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methyl-3-nitropyridine (5.0 g, 29.0 mmol).

-

Add anhydrous dimethyl sulfoxide (DMSO, 50 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

-

Addition of Cyanide:

-

Carefully add sodium cyanide (1.7 g, 34.8 mmol, 1.2 equivalents) to the reaction mixture in one portion. Caution: Sodium cyanide is extremely toxic. Handle with care and ensure no contact with acids, which would release highly toxic hydrogen cyanide gas.

-

Attach a condenser to the flask and place it under a nitrogen atmosphere.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80 °C using a heating mantle.

-

Maintain the temperature and stir the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have different Rf values.

-

-

Work-up Procedure:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water (200 mL). This will precipitate the crude product.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water (3 x 50 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

For column chromatography, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield 6-Methyl-3-nitropicolinonitrile as a solid.

-

Characterization and Data

The identity and purity of the synthesized 6-Methyl-3-nitropicolinonitrile should be confirmed by standard analytical techniques.

| Property | Expected Value/Observation |

| Appearance | Yellowish solid |

| Melting Point | To be determined experimentally |

| 1H NMR (400 MHz, CDCl3) | δ ~8.6 (d, 1H), ~7.8 (d, 1H), ~2.7 (s, 3H) ppm |

| 13C NMR (100 MHz, CDCl3) | Expected signals for aromatic carbons, nitrile carbon, and methyl carbon. |

| IR (ATR) | ν ~2230 cm-1 (C≡N stretch), ~1530 and ~1350 cm-1 (NO2 stretches) |

| Mass Spectrometry (ESI+) | m/z = [M+H]+ |

Safety and Hazard Management

The synthesis of 6-Methyl-3-nitropicolinonitrile involves several significant hazards that must be managed through careful planning and execution.

-

Nitroaromatic Compounds: Nitroaromatic compounds are often toxic and can be thermally unstable.[6][7] Avoid excessive heating and potential sources of ignition.

-

Cyanide Compounds: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a fume hood and wear appropriate PPE. In case of accidental exposure, seek immediate medical attention. A cyanide antidote kit should be readily available in the laboratory.

-

Solvents: The solvents used in this procedure are flammable. Ensure there are no open flames or sparks in the vicinity of the experiment.

-

Waste Disposal: All chemical waste, especially cyanide-containing waste, must be disposed of according to institutional and local regulations. Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

Visualization of Workflow and Mechanism

Synthetic Workflow

Caption: Experimental workflow for the synthesis of 6-Methyl-3-nitropicolinonitrile.

Reaction Mechanism Diagram

Caption: SNAr mechanism for the cyanation of 2-chloro-6-methyl-3-nitropyridine.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of 6-Methyl-3-nitropicolinonitrile. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The mechanistic insights and characterization data provided herein will aid in the understanding and verification of the synthetic process.

References

- CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents.

- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]

- US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents.

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. Available at: [Link]

-

nitro razredčilo - Chemius. Available at: [Link]

-

Synthesis method of 6-methyl nicotine - Eureka | Patsnap. Available at: [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. Available at: [Link]

-

Preparation of Cyanopyridines by Direct Cyanation | Request PDF - ResearchGate. Available at: [Link]

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. Available at: [Link]

-

Synthesizing Aromatic Nitriles via Cyanation - Scientific Update - UK. Available at: [Link]

-

Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

methyl 6-chloro-5-nitropyridine-3-carboxylate - Pipzine Chemicals. Available at: [Link]

-

2-Amino-6-methyl-3-nitropyridine - Chem-Impex. Available at: [Link]

-

2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. Available at: [Link]

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents.

Sources

analytical methods for 6-Methyl-3-nitropicolinonitrile characterization

An Application Note and Protocol Guide for the Analytical Characterization of 6-Methyl-3-nitropicolinonitrile

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 6-Methyl-3-nitropicolinonitrile, a key heterocyclic intermediate. Given its structural significance in the synthesis of advanced pharmaceutical and agrochemical compounds, rigorous analytical control is imperative to ensure purity, identity, and stability. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust system for quality control and in-depth characterization.

Introduction and Physicochemical Profile

6-Methyl-3-nitropicolinonitrile belongs to the nitropyridine class of compounds, which are valuable building blocks in organic synthesis. The presence of a nitrile group, a nitro group, and a methyl group on the pyridine ring creates a unique electronic and steric environment, making it a versatile precursor for a variety of functional group transformations. Its analogues are instrumental in synthesizing drug candidates for conditions like inflammatory diseases and cancer, as well as in the development of modern pesticides.[1][2]

A thorough understanding of the compound's physicochemical properties is the foundation of any analytical strategy.

Table 1: Physicochemical Properties of 6-Methyl-3-nitropicolinonitrile and Related Analogues

| Property | Value / Information | Rationale & Comparative Context |

|---|---|---|

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.14 g/mol | |

| IUPAC Name | 6-methyl-3-nitro-2-pyridinecarbonitrile | |

| CAS Number | Not broadly indexed. Requires internal assignment. | |

| Physical Form | Expected to be a light yellow to brown crystalline solid at room temperature. | Based on analogues like 6-Chloro-2-methyl-3-nitropyridine (light beige to brown powder) and 2-Chloro-6-methyl-3-nitropyridine (light orange to yellow to green powder).[3] |

| Melting Point | Expected in the range of 50-100 °C. | 6-Chloro-2-methyl-3-nitropyridine melts at 54-58 °C, while 2-Chloro-6-methyl-3-nitropyridine melts at 70-74 °C.[3] The exact value requires experimental determination. |

| Solubility Profile | Predicted to have good solubility in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile) and limited solubility in water. | This is typical for polar molecules with both hydrogen bond acceptors (nitro, nitrile) and a hydrophobic core. 6-chloro-3-nitropyridine-2-carbonitrile shows good solubility in DMSO and DMF.[4] |

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 6-Methyl-3-nitropicolinonitrile. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression from initial purity assessment to complete structural confirmation.

Caption: Integrated workflow for the characterization of 6-Methyl-3-nitropicolinonitrile.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for determining the purity of 6-Methyl-3-nitropicolinonitrile and identifying potential process-related impurities or degradation products. The choice between HPLC and GC depends on the compound's thermal stability and volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile or thermally labile compounds. A reversed-phase method is generally suitable for this polar compound.

Protocol 3.1: HPLC Purity Determination

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A gradient is recommended to resolve both polar and non-polar impurities.

Time (min) % Solvent B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at 254 nm, or use DAD to scan from 200-400 nm to identify optimal wavelength and check for co-eluting impurities.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (1:1) to create a 1 mg/mL stock solution. Further dilute as needed.

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Causality and Expertise:

-

Why a C18 column? The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.

-

Why formic acid? It acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen and provides a proton source for positive-ion mode mass spectrometry if using an LC-MS system.

-

Why a gradient? Synthesis of heterocyclic compounds can generate a variety of impurities with different polarities. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

Gas Chromatography (GC)

GC is suitable if the compound is thermally stable and volatile. It often provides higher resolution than HPLC. Purity for related compounds is frequently reported using GC.[3]

Protocol 3.2: GC Purity Determination

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 min.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C (FID).

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Ethyl Acetate or Dichloromethane.

Causality and Expertise:

-

Why a DB-5ms column? This widely used, low-bleed column provides excellent separation for a broad range of semi-volatile compounds and is compatible with MS detectors.

-

Why FID? The Flame Ionization Detector is robust and provides a near-universal response for organic compounds, making it ideal for area percent purity calculations without needing response factors for every impurity.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and elucidating the structure of the molecule.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint.

Protocol 4.1: Mass Spectrometric Analysis

-

Instrumentation: Mass spectrometer coupled to a GC or LC system, or via direct infusion. Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Impact (EI) is standard for GC-MS.

-

Expected Results (EI):

-

Molecular Ion (M⁺): An intense peak at m/z = 163.

-

Key Fragments: Expect losses corresponding to key functional groups:

-

Loss of NO₂ (m/z 117)

-

Loss of CN (m/z 137)

-

Loss of HCN from the pyridine ring.

-

-

-

High-Resolution MS (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap to determine the exact mass. The theoretical exact mass for C₇H₅N₃O₂ is 163.0382. An experimentally determined mass within ±5 ppm of this value confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol 4.2: NMR Analysis

-

Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for full assignment.

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Methyl Protons (-CH₃): A singlet around δ 2.6-2.8 ppm (3H).

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.5-9.0 ppm). The proton adjacent to the nitro group will be the most downfield.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Methyl Carbon (-CH₃): ~δ 20-25 ppm.

-

Nitrile Carbon (-CN): ~δ 115-120 ppm.

-

Aromatic Carbons: Five distinct signals between δ 120-160 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

Protocol 4.3: IR Analysis

-

Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Expected Absorption Bands:

-

C≡N (Nitrile): Strong, sharp peak around 2220-2240 cm⁻¹.

-

N-O (Nitro group): Two strong peaks, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹.

-

C-H (Aromatic/Aliphatic): Stretches above 3000 cm⁻¹ (aromatic) and around 2850-2960 cm⁻¹ (methyl).

-

C=C/C=N (Aromatic Ring): Peaks in the 1400-1600 cm⁻¹ region.

-

Impurity Identification Strategy

The control of impurities is critical in pharmaceutical and agrochemical development. Potential impurities in 6-Methyl-3-nitropicolinonitrile could include:

-

Starting Materials: Unreacted 2-methyl-picoline derivatives.

-

Regioisomers: Isomers with the nitro group at a different position (e.g., 5-nitro).

-

Over-nitrated or Under-nitrated species.

-

Hydrolysis products: Conversion of the nitrile to a carboxylic acid or amide.[5]

Caption: Decision tree for the identification of unknown impurities.

Safety Precautions

As a nitroaromatic compound, 6-Methyl-3-nitropicolinonitrile should be handled with care. While specific data is unavailable, data from related compounds should be used as a guide.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Handle in a well-ventilated area or a chemical fume hood.[7] Avoid breathing dust.[8]

-

Hazards: Assumed to be a skin and eye irritant.[7][9] May be harmful if swallowed or inhaled.[7][10]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.[9]

References

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2025). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Melittin. Retrieved from [Link]

-

Premier Group. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]

-

Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. Retrieved from [Link]

-

Patsnap. (2022). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

Pipzine Chemicals. (n.d.). 6-Chloro-3-nitropyridine-2-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]

- 4. 6-Chloro-3-nitropyridine-2-carbonitrile | Properties, Uses, Safety Data, Supplier & Manufacturer China [pipzine-chem.com]

- 5. 6-Methyl-3-nitropyridine-2-carboxylic acid | C7H6N2O4 | CID 29922347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Methyl-3-nitropicolinonitrile in Agrochemical Synthesis

Introduction: The Strategic Importance of 6-Methyl-3-nitropicolinonitrile

In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable starting materials is paramount. 6-Methyl-3-nitropicolinonitrile, a polysubstituted pyridine derivative, has emerged as a key building block in the synthesis of a new generation of high-potency insecticides and herbicides. Its strategic value lies in the orthogonal reactivity of its three functional groups—the methyl, nitro, and nitrile moieties—which can be selectively manipulated to construct complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of 6-Methyl-3-nitropicolinonitrile in agrochemical synthesis. We will delve into the key chemical transformations that underpin its utility and present detailed protocols for its conversion into advanced agrochemical intermediates. The narrative is designed to offer not just procedural steps, but also the scientific rationale behind the synthetic strategies, empowering researchers to leverage this versatile platform for the discovery of novel crop protection agents. Pyridine-based compounds have long played a crucial role as agrochemicals, including fungicides, insecticides, and herbicides[1].

Core Synthetic Transformations and Mechanistic Insights

The synthetic versatility of 6-Methyl-3-nitropicolinonitrile stems from the distinct reactivity of its three primary functional groups. The following sections detail the key transformations that can be applied to each of these groups, providing a toolbox for the synthetic chemist.

Transformation of the 6-Methyl Group: Access to Trifluoromethyl Pyridines

The trifluoromethyl (CF3) group is a privileged moiety in modern agrochemicals, often imparting enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. The conversion of a methyl group to a trifluoromethyl group is, therefore, a critical transformation in the synthesis of many cutting-edge pesticides. Industrial processes for the synthesis of trifluoromethylpyridines often involve the chlorination and subsequent fluorination of methylpyridines (picolines)[2][3].

Causality of Experimental Choices: The direct fluorination of a methyl group is challenging. A common and robust industrial approach involves a two-step process: exhaustive chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction with a fluoride source. This stepwise process is often more controllable and higher yielding than direct fluorination.

Experimental Protocol: Conversion of 6-Methylpyridine to 6-(Trichloromethyl)pyridine

-

Materials: 6-Methyl-3-nitropicolinonitrile, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).

-

Procedure:

-

To a solution of 6-Methyl-3-nitropicolinonitrile (1.0 eq) in CCl4, add NCS (3.3 eq) and a catalytic amount of BPO (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-(trichloromethyl)-3-nitropicolinonitrile.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Protocol: Fluorination of 6-(Trichloromethyl)pyridine to 6-(Trifluoromethyl)pyridine

-

Materials: 6-(Trichloromethyl)-3-nitropicolinonitrile, antimony trifluoride (SbF3), antimony pentachloride (SbCl5) (catalyst).

-

Procedure:

-

In a fume hood, carefully mix 6-(trichloromethyl)-3-nitropicolinonitrile (1.0 eq) with SbF3 (1.1 eq) and a catalytic amount of SbCl5.

-

Gently heat the mixture. The reaction is often exothermic.

-

After the initial exotherm subsides, continue heating at a temperature sufficient to drive the reaction to completion, monitoring by GC-MS.

-